molecular formula C9H9ClO3 B1455924 3-(3-Chlorophenyl)-2-hydroxypropanoic acid CAS No. 139546-79-5

3-(3-Chlorophenyl)-2-hydroxypropanoic acid

Cat. No.: B1455924
CAS No.: 139546-79-5
M. Wt: 200.62 g/mol
InChI Key: LTPLLXQULCUYHJ-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of a chlorinated phenyl group attached to a hydroxypropanoic acid moiety

Scientific Research Applications

3-(3-Chlorophenyl)-2-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Safety and Hazards

The safety data sheet for a similar compound, ®-(−)-Epichlorohydrin, indicates that it is a combustible liquid, causes severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, and is fatal if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-2-hydroxypropanoic acid typically involves the reaction of 3-chlorobenzaldehyde with a suitable reagent to introduce the hydroxypropanoic acid group. One common method is the aldol condensation reaction, followed by oxidation and hydrolysis steps. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods may also incorporate advanced purification techniques such as crystallization or chromatography to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 3-(3-Chlorophenyl)-2-oxopropanoic acid or 3-(3-Chlorophenyl)-2-carboxypropanoic acid.

    Reduction: Formation of 3-(3-Chlorophenyl)-2-hydroxypropane or 3-(3-Chlorophenyl)propanoic acid.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chlorinated phenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-2-hydroxypropanoic acid
  • 3-(3-Bromophenyl)-2-hydroxypropanoic acid
  • 3-(3-Chlorophenyl)-2-oxopropanoic acid

Uniqueness

3-(3-Chlorophenyl)-2-hydroxypropanoic acid is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-(3-chlorophenyl)-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPLLXQULCUYHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139546-79-5
Record name 3-(3-chlorophenyl)-2-hydroxypropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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